benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Description
Structural Elucidation and Chemical Identity
IUPAC Nomenclature and Systematic Identification
Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate is systematically identified by its IUPAC name : benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate. The compound is also recognized by synonyms such as:
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (enantiomer)
- (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- CAS 199659-03-5 (S-enantiomer) and CAS 143322-56-9 (R-enantiomer)
The molecular formula is C₂₁H₁₉BrN₂O₃ , with a molecular weight of 427.29 g/mol . Its structure comprises a pyrrolidine ring substituted with a benzyl-protected carboxylic acid group at position 2 and a 5-bromoindole-3-carbonyl moiety.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum provides critical insights into the compound’s stereochemistry and functional groups:
- Aromatic protons : Peaks at δ 7.23–7.46 ppm (m, aromatic protons of indole and benzyl groups)
- Pyrrolidine ring : Signals at δ 3.63–4.19 ppm (m, CH₂ and CH groups)
- Carbonyl groups : Absence of carbonyl proton signals due to ester and amide functionalities
The ¹³C NMR spectrum confirms the presence of carbonyl carbons (δ ~167–172 ppm) and aromatic carbons (δ ~120–140 ppm).
Infrared (IR) Spectroscopy and Functional Group Verification
Key IR absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Source |
|---|---|---|
| C=O (ester) | 1710–1740 | [7 |
Properties
IUPAC Name |
benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKVBJSRGJFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of indole to form 5-bromoindole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrolidine-1-carboxylic acid chloride to introduce the pyrrolidine-1-carboxylate group. Finally, the benzyl ester is formed through esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Eletriptan
One of the most significant applications of benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate is its role as a precursor in the synthesis of eletriptan, a medication used for the acute treatment of migraine. The compound is involved in a multi-step synthetic route that ultimately leads to the production of eletriptan and its salts. The process typically involves the reduction of this compound to form 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, which is a key intermediate in the synthesis of eletriptan .
Potential Anticancer Activity
Research indicates that indole derivatives exhibit various biological activities, including anticancer properties. This compound may possess similar properties due to its structural characteristics, which are conducive to interactions with biological targets involved in cancer progression. Studies have shown that compounds with indole moieties can inhibit tumor growth and induce apoptosis in cancer cells .
Building Block for Complex Molecules
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new pharmaceuticals and agrochemicals. The ability to introduce different substituents at specific positions on the indole ring enhances its utility in synthetic organic chemistry .
Development of Heterocyclic Compounds
This compound can be utilized to synthesize novel heterocyclic compounds through cyclization reactions. These heterocycles often exhibit unique pharmacological properties and can be screened for various biological activities, including antimicrobial and anti-inflammatory effects .
Case Studies
Mechanism of Action
The mechanism of action of benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate depends on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom may enhance binding affinity through halogen bonding, while the pyrrolidine ring can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: R vs. S Configurations
The R- and S-enantiomers of benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate exhibit identical molecular formulas and masses but differ in stereochemical configuration. Key distinctions include:
Enantiomeric purity is crucial for biological activity, as even minor stereochemical deviations can alter drug efficacy or safety. For example, the R-enantiomer is prioritized in certain synthetic routes due to its compatibility with chiral catalysts .
Structural Analogues with Modified Substituents
2.2.1 Halogen-Substituted Indole Derivatives
Replacing bromine with other halogens or altering substituent positions significantly impacts physicochemical properties:
2.2.2 Ester Group Variants
Replacing the benzyl ester with smaller alkyl groups (e.g., methyl) alters lipophilicity and bioavailability:
| Compound Name | Ester Group | LogP (Predicted) | Applications |
|---|---|---|---|
| This compound | Benzyl | ~3.5* | Drug intermediate |
| Methyl 3,5-diiodo-1H-indole-2-carboxylate | Methyl | ~4.2* | Research reagent |
*Predicted using fragment-based methods. The benzyl ester enhances membrane permeability compared to methyl esters .
Analytical Data Comparison
Exact mass data for this compound is reported as 426.1013628 g/mol (likely corresponding to the most abundant isotopic form) . This value aligns with theoretical calculations (≈426.07 g/mol) and distinguishes it from analogues like methyl 3,5-diiodo-1H-indole-2-carboxylate (exact mass: 426.98 g/mol) .
Biological Activity
Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.
Overview of the Compound
This compound is classified as an indole derivative, characterized by its unique structural features including a brominated indole moiety, a pyrrolidine ring, and a benzyl ester group. The compound's molecular formula is , with a molecular weight of approximately 427.29 g/mol .
Indole derivatives, including this compound, exhibit various biological activities attributed to their ability to interact with multiple biological targets. The following mechanisms have been identified:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly against breast (MCF-7) and lung (A-549) cancer cell lines. Studies indicate that it may induce apoptosis through caspase activation and influence cell cycle regulation .
- Antimicrobial Properties : The compound demonstrates antimicrobial activity against various pathogens, which may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Research suggests that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 7.17 ± 0.94 | Anticancer activity |
| A-549 | 2.93 ± 0.47 | Strong anticancer activity |
| MCF-10A | 91.33 ± 3.51 | Cytotoxicity (modest) |
These results indicate that the compound exhibits significant anticancer properties with lower IC50 values in tumorigenic cell lines compared to non-tumorigenic cells .
Case Studies
- Study on VEGFR-2 Inhibition : A study assessed the VEGFR-2 inhibitory activity of this compound derivatives, revealing promising results with IC50 values indicating effective inhibition of this critical pathway in cancer progression .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of the compound were evaluated against normal cells (MCF-10A). The findings showed that while the compound is effective against cancer cells, it also possesses some level of cytotoxicity towards normal cells, suggesting a need for further optimization to enhance selectivity .
Q & A
Q. Advanced
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control configuration .
- E/Z ratio monitoring : Adjust reaction time and temperature to favor desired isomers (e.g., 9:1 E/Z ratio achieved via cycloisomerization at 25°C) .
- Dynamic resolution : Chiral HPLC post-synthesis to isolate enantiomers, as in the 83% ee reported for a related compound .
How should researchers address conflicting HRMS or NMR data?
Q. Advanced
- Cross-validation : Compare HRMS with alternative ionization methods (e.g., ESI vs. MALDI) .
- Deuterated solvent effects : Confirm NMR peak assignments using DMSO-d₆ or CDCl₃ to resolve overlapping signals .
- Theoretical calculations : Use software like Gaussian to predict NMR shifts and match experimental data .
What mechanistic insights exist for Fe-catalyzed reactions in related syntheses?
Advanced
Fe(dibm)₃ facilitates hydrogen-atom transfer (HAT) to generate radicals, enabling C–C bond formation. Key steps include:
- Radical initiation : PhSiH₃ acts as a hydrogen donor, reducing Fe(III) to Fe(II) and generating indole/pyrrolidine radicals .
- Steric effects : Bulky substituents on the indole (e.g., 5-bromo) slow recombination, favoring coupling .
- Kinetic studies : Reaction progress monitored via TLC or in situ IR to identify rate-limiting steps .
How does the 5-bromo substituent influence downstream functionalization?
Advanced
The bromo group enables:
- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids for diversification .
- Directing effects : Enhances regioselectivity in electrophilic substitutions (e.g., nitration at C4 of indole) .
- Photocatalytic applications : Bromine’s heavy atom effect improves triplet-state reactivity in photoredox systems .
What are the challenges in crystallizing this compound, and how are they resolved?
Q. Advanced
- Low solubility : Co-crystallization with DMSO or THF improves crystal growth .
- Twinned crystals : Use SHELXL for refinement against high-resolution data, leveraging its robustness for small-molecule structures .
- Data collection : Synchrotron radiation (λ = 0.71073 Å) enhances weak diffraction signals from bromine atoms .
How is this compound applied in peptide conjugation studies?
Advanced
The pyrrolidine-carboxylate moiety serves as a backbone for peptide coupling. For example:
- Solid-phase synthesis : Cbz-protected derivatives (e.g., Cbz-Pro-Gly) react with Tyr-OMe via oxidative decarboxylative arylation .
- Protecting group strategy : Benzyl esters are cleaved via hydrogenolysis (H₂/Pd-C) post-conjugation .
What computational methods support the analysis of this compound’s reactivity?
Q. Advanced
- DFT calculations : Predict reaction transition states (e.g., B3LYP/6-31G* level) for radical coupling pathways .
- Molecular docking : Assess interactions with biological targets (e.g., indole-binding enzymes) using AutoDock Vina .
- Solvent modeling : COSMO-RS simulations optimize solvent selection for solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
